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Compound of Interest

Compound Name:
2-Bromo-1-(2,3-dihydro-1-

benzofuran-5-yl)ethanone

Cat. No.: B114268 Get Quote

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(2,3-dihydro-1-
benzofuran-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-
Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (CAS No. 151427-19-9). This document

consolidates available data on its physicochemical characteristics, synthesis, and potential

biological relevance. Due to the limited availability of experimental data in peer-reviewed

literature, this guide also incorporates information on closely related compounds to provide a

broader context for its potential reactivity and biological activities. This guide is intended to

serve as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction
2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is a halogenated ketone derivative of

dihydrobenzofuran. The dihydrobenzofuran moiety is a common scaffold in numerous

biologically active compounds, and the presence of an α-bromo ketone functional group makes

this molecule a versatile intermediate for the synthesis of more complex pharmaceutical

agents. The reactivity of the α-bromo ketone allows for various nucleophilic substitution
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reactions, making it a valuable building block in the construction of diverse molecular

architectures.

Physicochemical Properties
Currently, experimentally determined physicochemical data for 2-Bromo-1-(2,3-dihydro-1-
benzofuran-5-yl)ethanone is limited. The available information, primarily from chemical

suppliers and databases, is summarized below. It is important to note that some of these

values are predicted and should be confirmed through experimental validation.

Property Value Source

CAS Number 151427-19-9 [1]

Molecular Formula C₁₀H₉BrO₂ [1]

Molecular Weight 241.08 g/mol [1]

Appearance White solid powder [1]

Boiling Point 356.4 ± 37.0 °C (Predicted) [1]

Density 1.562 ± 0.06 g/cm³ (Predicted) [1]

Stability
Stable under normal storage

conditions
-

Note: Melting point and solubility data are not currently available in the public domain.

Synthesis and Purification
A detailed experimental protocol for the synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-
yl)ethanone is not explicitly described in the reviewed literature. However, a general and

widely applicable method for the synthesis of α-bromo ketones involves the bromination of the

corresponding ketone.

General Synthesis Workflow
The synthesis of the target compound would likely proceed via the bromination of 1-(2,3-

dihydro-1-benzofuran-5-yl)ethanone. A plausible synthetic approach is outlined below.
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1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

Reaction Mixture
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Radical Initiator (e.g., AIBN or Benzoyl Peroxide)

Solvent (e.g., CCl4)

Reflux Crude Product Purification (e.g., Column Chromatography) 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-
yl)ethanone.

Illustrative Experimental Protocol (Based on Analogs)
The following is a generalized experimental protocol for the α-bromination of an acetophenone

derivative, which can be adapted for the synthesis of the target compound.

Materials:

1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

Inert gas (e.g., Argon or Nitrogen)

Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-

(2,3-dihydro-1-benzofuran-5-yl)ethanone in an appropriate volume of anhydrous carbon

tetrachloride under an inert atmosphere.

Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of AIBN or benzoyl

peroxide to the solution.

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer

chromatography (TLC).

Upon completion of the reaction (disappearance of the starting material), cool the mixture to

room temperature.

Filter the reaction mixture to remove the succinimide byproduct.

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.

Reactivity and Chemical Behavior
The primary site of reactivity in 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is the

carbon atom bearing the bromine atom (the α-carbon). This carbon is electrophilic due to the

electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, making

it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions
This compound is expected to readily undergo SN2 reactions with a wide range of

nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.
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2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
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Bromide Ion (Br⁻)
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Caption: General scheme for nucleophilic substitution reactions.

Examples of potential nucleophiles and the resulting product classes include:

Amines: to form α-amino ketones.

Thiols: to form α-thio ketones.

Carboxylates: to form α-acyloxy ketones.

Azides: to form α-azido ketones, which can be further reduced to α-amino ketones.

Potential Biological Activities and Signaling
Pathways
Direct experimental evidence for the biological activity of 2-Bromo-1-(2,3-dihydro-1-
benzofuran-5-yl)ethanone is not available in the current literature. However, the benzofuran

and α-bromo ketone moieties are present in compounds with known pharmacological

properties.

Inferred Activities from the Benzofuran Scaffold
Benzofuran derivatives are known to exhibit a wide range of biological activities, including:

Anticancer
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Antimicrobial

Anti-inflammatory

Antioxidant

Potential as an Alkylating Agent
The α-bromo ketone functionality can act as an alkylating agent, reacting with nucleophilic

residues in biological macromolecules such as proteins and nucleic acids. This reactivity is the

basis for the mechanism of action of some anticancer drugs. It is plausible that 2-Bromo-1-
(2,3-dihydro-1-benzofuran-5-yl)ethanone could exhibit cytotoxicity through this mechanism.

Hypothetical Signaling Pathway Involvement
Given the potential for this compound to act as a reactive alkylating agent, it could

hypothetically interact with various cellular signaling pathways. For instance, it might modulate

pathways involved in cellular stress responses or apoptosis by alkylating key signaling proteins.

However, without experimental data, any discussion of specific pathway involvement remains

speculative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b114268?utm_src=pdf-body
https://www.benchchem.com/product/b114268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
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Caption: Hypothetical mechanism of action via covalent modification.

Conclusion
2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is a chemical compound with

significant potential as a synthetic intermediate in drug discovery and development. While

specific experimental data on its physicochemical properties and biological activities are

currently scarce, its structural features suggest a profile of high reactivity and potential

pharmacological relevance. Further research is warranted to fully characterize this compound

and explore its utility in the synthesis of novel therapeutic agents. This guide serves as a

starting point for such investigations, summarizing the available information and highlighting

areas for future experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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